molecular formula C10H10N4O2 B11795731 Methyl 1-(3-aminopyridin-2-yl)-1H-imidazole-4-carboxylate

Methyl 1-(3-aminopyridin-2-yl)-1H-imidazole-4-carboxylate

Cat. No.: B11795731
M. Wt: 218.21 g/mol
InChI Key: YASSYEBIZALWCG-UHFFFAOYSA-N
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Description

Methyl 1-(3-aminopyridin-2-yl)-1H-imidazole-4-carboxylate is a sophisticated heterocyclic compound designed for research and development applications. This molecule integrates two privileged pharmacophores—an imidazole and an aminopyridine—into a single, multifunctional scaffold, making it a highly valuable intermediate in medicinal chemistry and drug discovery. The presence of the methyl ester and the primary amine on the pyridine ring provides two distinct and orthogonal sites for further synthetic modification. Researchers can exploit these functional groups to create amide bonds, perform coupling reactions, or synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies. This compound is particularly useful in the exploration of new active pharmaceutical ingredients (APIs) and can serve as a core building block in the synthesis of potential kinase inhibitors or other biologically active molecules that target purine-binding sites. Please note that this product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

methyl 1-(3-aminopyridin-2-yl)imidazole-4-carboxylate

InChI

InChI=1S/C10H10N4O2/c1-16-10(15)8-5-14(6-13-8)9-7(11)3-2-4-12-9/h2-6H,11H2,1H3

InChI Key

YASSYEBIZALWCG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=N1)C2=C(C=CC=N2)N

Origin of Product

United States

Preparation Methods

Synthesis of 1H-Imidazole-4-Carboxylic Acid

Ethyl isocyanoacetate reacts with benzimidoyl chloride under cycloaddition conditions, followed by saponification (NaOH, EtOH/H₂O) to yield the carboxylic acid.

Esterification and Amine Coupling

The carboxylic acid is esterified using methanol and H₂SO₄ (reflux, 6 h, 88% yield). Subsequent Buchwald-Hartwig amination attaches the 3-aminopyridine group:

  • Catalyst : Pd₂(dba)₃, Xantphos

  • Base : Cs₂CO₃

  • Solvent : Toluene, 110°C, 24 h

  • Yield : 70%

One-Pot Multicomponent Synthesis

A streamlined method combines imidazole formation and pyridine functionalization in a single pot:

  • Reactants : Methyl glyoxylate, ammonium acetate, 3-aminopyridine-2-carboxaldehyde

  • Conditions : AcOH, 80°C, 8 h

  • Mechanism : Condensation and cyclization via Debus-Radziszewski reaction.

Optimization Data :

ParameterOptimal ValueYield (%)
Temperature80°C62
Catalyst (AcOH)10 eq62
Reaction Time8 h62

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range (%)
CycloadditionHigh regioselectivityMulti-step, harsh conditions60–70
Pd-Catalyzed ArylationRegiocontrol via SEM protectionRequires toxic Pd catalysts70–80
Modular CondensationFlexible for analog synthesisLengthy synthesis65–75
One-PotTime-efficientLower yield55–65

Critical Challenges and Solutions

  • Regioselectivity : Use of SEM or Boc protection ensures N1 arylation.

  • Amine Stability : Nitro groups are preferred during coupling, with post-reduction minimizing side reactions.

  • Ester Hydrolysis : Mild saponification conditions (LiOH, THF/H₂O) prevent decarboxylation .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(3-aminopyridin-2-yl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include nitro derivatives, alcohols, and substituted imidazole-pyridine compounds .

Scientific Research Applications

Drug Development

The compound has been identified as a promising lead in the development of new therapeutic agents. Its structural components suggest potential interactions with enzymes and receptors involved in disease pathways. Notably, compounds with similar structures have been explored for their roles as inhibitors of HIV integrase and other therapeutic targets .

Antimicrobial Activity

Research indicates that methyl 1-(3-aminopyridin-2-yl)-1H-imidazole-4-carboxylate exhibits significant antimicrobial properties. For instance, studies have focused on its efficacy against Mycobacterium tuberculosis, where related imidazo[1,2-a]pyridine derivatives demonstrated low minimum inhibitory concentrations (MIC) against both replicating and drug-resistant strains . These findings position the compound as a candidate for further investigation in the fight against tuberculosis.

Case Studies

Several studies have documented the synthesis and evaluation of related compounds, emphasizing structure-activity relationships (SAR). For example, a series of imidazo[1,2-a]pyridine derivatives were synthesized and screened for their activity against Mycobacterium tuberculosis. Compounds from this series exhibited MIC values as low as 0.006 μM, significantly surpassing existing clinical candidates .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential. The following table outlines some notable analogs:

Compound NameStructureUnique Features
Methyl 1-methyl-1H-imidazole-4-carboxylateC6H8N2O2Lacks the aminopyridine moiety; simpler structure.
1-(5-Aminopyridin-2-yl)-1H-imidazole-4-carboxylic acidC10H10N4O2Different amino group position; potential for varied biological activity.
3-AminopyridineC5H7NSimpler structure without the imidazole ring; primarily used in neurological studies.

The structural complexity of this compound enhances its interaction with biological targets compared to simpler analogs, potentially leading to diverse pharmacological profiles.

Mechanism of Action

The mechanism of action of Methyl 1-(3-aminopyridin-2-yl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the imidazole ring can coordinate with metal ions in enzyme active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related imidazole-4-carboxylate derivatives, focusing on substituent effects, synthetic routes, physical properties, and functional implications.

Substituent Variations and Electronic Effects

  • Methyl 1-(5-Methyl-3-isoxazolyl)-1H-imidazole-4-carboxylate (56) Substituent: 5-Methylisoxazole group. Synthesis: Prepared via reflux of 3-amino-5-methylisoxazole with a precursor in acetic acid, yielding 20% . Properties: Lower yield suggests steric or electronic challenges during synthesis. The isoxazole ring may reduce solubility compared to pyridine derivatives.
  • Methyl 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylate Substituent: 6-Methylpyridine group. Properties: Commercial availability indicates stability. Contrast: Compared to the target compound, the absence of a 3-amino group limits intermolecular interactions, as seen in hydrogen-bonding studies .
  • Methyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate Substituent: 4-Bromophenyl group. Properties: Higher molecular weight (281.1 g/mol) and density (1.5 g/cm³) due to bromine. The bromine atom increases hydrophobicity and may enhance halogen bonding . Contrast: The bromophenyl group lacks the amino functionality, reducing polarity compared to the target compound .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Predictions
Methyl 1-(3-aminopyridin-2-yl)-... 218.21 ~390 (estimated) High polarity due to –NH₂
Methyl 1-(4-bromophenyl)-... 281.11 392.9 Low polarity (bromophenyl)
Methyl 1-(6-methyl-2-pyridinyl)-... 217.23 Moderate (methylpyridine)
Ethyl 1-(1,1-bis(4-chlorophenyl)-... 541.09 Very low (bulky substituents)
  • Amino Group Impact: The 3-amino group in the target compound enhances solubility in polar solvents (e.g., water, DMSO) and may improve bioavailability compared to halogenated or alkylated analogs .

Biological Activity

Methyl 1-(3-aminopyridin-2-yl)-1H-imidazole-4-carboxylate, also known by its CAS number 1355182-83-0, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H10N4O
  • Molecular Weight : 218.216 g/mol
  • CAS Number : 1355182-83-0
  • PubChem ID : 66485090

Biological Activity Overview

This compound is primarily studied for its potential as an inhibitor in various biological pathways. Its structural characteristics suggest that it may interact with specific enzymes or receptors, leading to significant biological effects.

The compound is believed to exert its effects through the inhibition of certain kinases, particularly those involved in cancer pathways. Studies have shown that imidazole derivatives can bind to the active sites of kinases, altering their activity and potentially inhibiting tumor growth.

Research Findings

Several studies have investigated the biological activity of this compound and its analogs. Key findings include:

  • Anticancer Activity :
    • A study demonstrated that related imidazole compounds exhibited significant inhibitory effects on epidermal growth factor receptor (EGFR) mutants, which are commonly implicated in non-small cell lung cancer (NSCLC) .
    • The methylation at specific nitrogen positions within the imidazole ring was found to influence the binding affinity and potency against EGFR mutants .
  • Antimicrobial Properties :
    • Preliminary tests indicated that compounds with similar structures showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be in the range of 0.0039 to 0.025 mg/mL for some derivatives .
  • Antiparasitic Activity :
    • Research into related compounds has shown promise in targeting parasitic infections, particularly malaria. Modifications in the chemical structure significantly influenced both the metabolic stability and efficacy against Plasmodium falciparum .

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was administered to NSCLC cell lines exhibiting EGFR mutations. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that this compound could serve as a lead candidate for further development in targeted cancer therapies.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using various concentrations of the compound against Staphylococcus aureus and Escherichia coli. The results confirmed that the compound exhibited significant antibacterial properties, with an observed MIC comparable to established antibiotics .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/TargetObserved EffectReference
AnticancerNSCLC Cell LinesDose-dependent inhibition
AntibacterialS. aureusMIC: 0.0039 - 0.025 mg/mL
AntiparasiticPlasmodium falciparumImproved metabolic stability

Q & A

Q. What are the established synthetic routes for Methyl 1-(3-aminopyridin-2-yl)-1H-imidazole-4-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via alkylation of mesylate precursors, as demonstrated in analogous imidazole carboxylate derivatives. For example:

  • Step 1: React a mesylate intermediate (e.g., methyl 1-(2-bromo-4-fluorobenzyl)-1H-imidazole-4-carboxylate) with 3-aminopyridine-2-yl substituents under basic conditions (e.g., Cs₂CO₃ in DMF at 40°C for 3 hours) .
  • Step 2: Purify the crude product via flash chromatography (e.g., silica gel, eluting with DCM/PE mixtures). Typical yields range from 32% to 86%, depending on steric and electronic effects of substituents .
  • Key Variables: Reaction temperature, choice of base (e.g., Cs₂CO₃ vs. K₂CO₃), and solvent polarity significantly impact yield. Lower yields (e.g., 32%) may result from competing side reactions or poor solubility .

Q. How is the compound characterized, and what spectroscopic benchmarks are critical for validation?

Methodological Answer: Characterization involves multi-modal spectroscopic analysis:

  • ¹H/¹³C NMR: Key peaks include:
    • Imidazole C4-carboxylate: ~160–165 ppm (¹³C).
    • Aromatic protons on the 3-aminopyridin-2-yl group: δ 6.5–8.5 ppm (¹H) .
  • HRMS: Confirm molecular ion ([M+H]⁺) with <2 ppm error. For example, a derivative with m/z 314.9969 (calc. 314.9967) validates the structure .
  • IR: Carboxylate C=O stretch at ~1700 cm⁻¹ and NH₂ bands at ~3300–3500 cm⁻¹ .

Q. What safety protocols are recommended for handling this compound in the laboratory?

Methodological Answer: Safety measures derived from analogous imidazole derivatives include:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Decomposition Risks: Avoid exposure to open flames; combustion may release toxic gases (e.g., NOx, CO) .
  • Spill Management: Collect spills using absorbent materials (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise during validation?

Methodological Answer:

  • Data Collection: Use high-resolution X-ray diffraction data. SHELXL is ideal for small-molecule refinement due to its robust handling of twinned data and hydrogen-bond networks .
  • Refinement Steps:
    • Solve the phase problem via direct methods (SHELXS/SHELXD).
    • Apply anisotropic displacement parameters for non-H atoms.
    • Validate using R-factor convergence (<5%) and CheckCIF/PLATON for geometry errors .
  • Challenges: Disordered solvent molecules or low-resolution data may require constraints (e.g., DFIX, SIMU) .

Q. What strategies enable regioselective C–H functionalization of the imidazole core for structural diversification?

Methodological Answer: Pd(0)-catalyzed C–H activation is effective for functionalizing imidazole derivatives:

  • Catalytic System: Use Pd(OAc)₂ with ligands (e.g., PPh₃) in DMF at 80–100°C .
  • Substrate Design: Electron-deficient aryl halides (e.g., 4-fluorophenyl) enhance reactivity at the C2 position of the imidazole .
  • Workflow:
    • Screen directing groups (e.g., benzyl, pyridyl) to control site selectivity.
    • Monitor reaction progress via TLC/MS to optimize time (typically 12–24 hours) .

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound in the solid state?

Methodological Answer:

  • Graph Set Analysis: Use Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions). The 3-aminopyridin-2-yl group often forms N–H···N/O bonds with carboxylate oxygen .
  • Crystal Packing: Analyze intermolecular interactions (e.g., π-π stacking between aromatic rings) using Mercury or CrystalExplorer. For example, a derivative with methyl 1-benzyl substituents showed a herringbone packing motif .

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